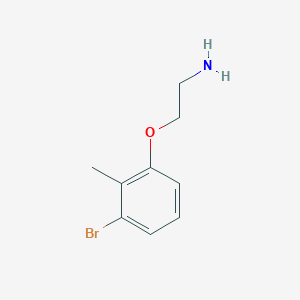![molecular formula C13H23O3PSi B12072443 Diethyl [4-(trimethylsilyl)phenyl]phosphonate CAS No. 2916-52-1](/img/structure/B12072443.png)
Diethyl [4-(trimethylsilyl)phenyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester (9CI) is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester typically involves the reaction of diethyl phosphite with 4-(trimethylsilyl)phenyl halides under suitable conditions. One common method is the Arbuzov reaction, where diethyl phosphite reacts with 4-(trimethylsilyl)phenyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of diethyl phosphonate alcohols.
Substitution: Formation of substituted phenyl phosphonates.
Applications De Recherche Scientifique
Phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, [4-(trimethylsilyl)phenyl]- (9CI)
- Phosphonic acid, [4-(trimethylsilyl)phenyl]methyl-, diethyl ester
Uniqueness
Phosphonic acid, [4-(trimethylsilyl)phenyl]-, diethyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and material science.
Propriétés
Numéro CAS |
2916-52-1 |
|---|---|
Formule moléculaire |
C13H23O3PSi |
Poids moléculaire |
286.38 g/mol |
Nom IUPAC |
(4-diethoxyphosphorylphenyl)-trimethylsilane |
InChI |
InChI=1S/C13H23O3PSi/c1-6-15-17(14,16-7-2)12-8-10-13(11-9-12)18(3,4)5/h8-11H,6-7H2,1-5H3 |
Clé InChI |
YLBQBCCVSIDECC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CC=C(C=C1)[Si](C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)











